molecular formula C35H38N4O B11035623 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11035623
M. Wt: 530.7 g/mol
InChI Key: FISZGMLXLXEGJB-UHFFFAOYSA-N
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Description

12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines elements of quinoline, benzimidazole, and quinazoline. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex synthetic routes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Quinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Benzimidazole Formation: The benzimidazole ring is formed through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Quinazoline Ring Formation: This step involves the cyclization of an appropriate precursor to form the quinazoline ring system.

    Final Coupling: The final step involves coupling the quinoline, benzimidazole, and quinazoline derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinone, dihydro, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib.

Uniqueness

What sets 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its unique combination of three different heterocyclic systems, which may confer unique biological activities and synthetic challenges.

Properties

Molecular Formula

C35H38N4O

Molecular Weight

530.7 g/mol

IUPAC Name

12-(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-3,3-dimethyl-2,4,5,12-tetrahydrobenzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C35H38N4O/c1-22-18-35(4,5)38(21-23-11-7-6-8-12-23)28-16-15-24(17-25(22)28)32-31-27(19-34(2,3)20-30(31)40)37-33-36-26-13-9-10-14-29(26)39(32)33/h6-17,22,32H,18-21H2,1-5H3,(H,36,37)

InChI Key

FISZGMLXLXEGJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=NC6=CC=CC=C6N35)CC7=CC=CC=C7)(C)C

Origin of Product

United States

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